molecular formula C22H14N2OS B11767618 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B11767618
M. Wt: 354.4 g/mol
InChI Key: JIEUPXTZOPMAEP-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex organic compound that belongs to the class of benzoimidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, an imidazo[2,1-b]thiazole core, and a carbaldehyde functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the biphenyl and carbaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid.

    Reduction: 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity . The compound binds to the active site of the enzyme, disrupting its function and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents.

    Benzothiazole derivatives: These compounds have a similar thiazole ring but lack the imidazo group.

Uniqueness

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its biphenyl group enhances its ability to interact with biological targets, while the carbaldehyde group allows for further chemical modifications .

Properties

Molecular Formula

C22H14N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-phenylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C22H14N2OS/c25-14-19-21(23-22-24(19)18-8-4-5-9-20(18)26-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H

InChI Key

JIEUPXTZOPMAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C5=CC=CC=C5SC4=N3)C=O

Origin of Product

United States

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